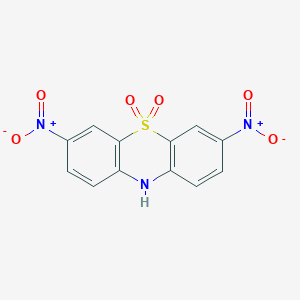
N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as MDL-72974A, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of sulfonamides and has been found to have various biological activities.
Scientific Research Applications
Molecular Interactions and Structural Analysis
Studies have explored the molecular interactions, crystal structures, and solubility aspects of sulfonamide compounds. For instance, the research conducted by Perlovich et al. (2008) and Siddiqui et al. (2008) delves into the crystal structures, solubility, and thermodynamic properties of various sulfonamides. These works highlight the significance of understanding the molecular and crystalline structures for the development of pharmaceuticals and other chemical compounds (Perlovich et al., 2008) (Siddiqui et al., 2008).
Antiviral and Anticancer Activities
The antiviral and anticancer potentials of sulfonamide derivatives have been a focus of several studies. Chen et al. (2010) synthesized new sulfonamide derivatives showing anti-tobacco mosaic virus activity, indicating their potential in antiviral applications (Chen et al., 2010). Additionally, Cumaoğlu et al. (2015) explored the pro-apoptotic effects of new sulfonamide derivatives on cancer cells, demonstrating their therapeutic potential in cancer treatment (Cumaoğlu et al., 2015).
Synthesis and Chemical Reactivity
The synthesis and reactivity of sulfonamide derivatives have been extensively studied, contributing to advancements in chemical synthesis techniques. For example, Bhuyan and Nicholas (2007) and Khazaei et al. (2016) have developed new methods for the synthesis of sulfonamide derivatives, demonstrating efficient catalysis and novel applications in organic synthesis (Bhuyan & Nicholas, 2007) (Khazaei et al., 2016).
Antibacterial Properties
Sulfonamide compounds have also been evaluated for their antibacterial properties. Research by Abbasi et al. (2017) and Aziz‐ur‐Rehman et al. (2013) has focused on synthesizing new sulfonamides with potential antibacterial activity, highlighting their importance in developing new therapeutic agents for bacterial infections (Abbasi et al., 2017) (Aziz‐ur‐Rehman et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-3-1-2-4-12(11)16-21(17,18)10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9,16H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJOUGZFPLQGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5523613.png)
![2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5523615.png)
![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)

![3-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523651.png)



![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![{2-[rel-(4aS,7aR)-6,6-dioxido-4-(2-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5523685.png)

![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)

